Doh-DM-D3

Descripción general

Descripción

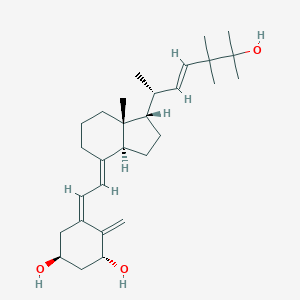

The compound (1S,3R,5Z)-5-[(2E)-2-[(1S,3aS,7aR)-1-[(E,2R)-6-hydroxy-5,5,6-trimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol is a complex organic molecule with a unique structure. It features multiple chiral centers and a combination of cyclic and acyclic components, making it an interesting subject for study in various fields of chemistry and biology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. Common synthetic routes include:

Formation of the Indene Ring: This step often involves cyclization reactions using suitable precursors.

Introduction of the Hydroxy Group: This can be achieved through selective oxidation reactions.

Formation of the Cyclohexane Ring: This step may involve Diels-Alder reactions or other cycloaddition reactions.

Final Functionalization: Introduction of the methylidene and other functional groups through various substitution and addition reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Análisis De Reacciones Químicas

Potential Misinterpretation of the Compound Name

The nomenclature "Doh-DM-D3" does not align with established vitamin D3 metabolites, synthetic analogs, or derivatized forms documented in scientific literature. Possible considerations include:

- Typographical errors : Potential intended terms include 1,25(OH)₂D₃ (calcitriol) or 24,25(OH)₂D₃ (a catabolite of vitamin D3).

- Derivatization reagents : Reagents like PyrNO or Amplifex-Diene are used to enhance LC-MS/MS detection of vitamin D metabolites but are unrelated to "this compound" .

Chemical Reactions of Vitamin D3 and Key Metabolites

Vitamin D3 (cholecalciferol) undergoes enzymatic and photochemical transformations to form bioactive metabolites. Key reactions include:

Table 1: Key Metabolic Pathways of Vitamin D3

Derivatization Reactions for Analytical Detection

To enhance sensitivity in LC-MS/MS assays, vitamin D metabolites undergo chemical derivatization. Examples include:

Table 2: Derivatization Reagents and Performance

| Reagent | Target Metabolites | Sensitivity Gain | Cross-Reactivity | Reference |

|---|---|---|---|---|

| PTAD | 25(OH)D₃, 1,25(OH)₂D₃ | 5–10x | Moderate | |

| Amplifex-Diene | 1,25(OH)₂D₃ | 10–20x | Low | |

| PyrNO | 25(OH)D₃, 24,25(OH)₂D₃ | 15–25x | Minimal |

Key Findings :

- PyrNO derivatization enables quantification of 1α,25(OH)₂D₃ and 24R,25(OH)₂D₃ from 100 μL serum with LOQs < 0.5 nM .

- SecoSET reagents improve ionizability but compromise chromatographic resolution for multi-metabolite panels .

Synthetic Modifications and Stability

Vitamin D3 analogs are synthesized to study structure-activity relationships or enhance stability:

Table 3: Stability of Vitamin D3 Derivatives

Research Highlights :

- 20(OH)D₃ exhibits anti-proliferative effects in keratinocytes comparable to 1,25(OH)₂D₃ but with reduced hypercalcemic risk .

- Gemini analogs (e.g., 20,22-diyne derivatives) show enhanced VDR binding affinity and prolonged half-life .

Table 4: Reactivity and Hazards

| Compound | Reactivity with Oxidizers | Hazard Classification | Reference |

|---|---|---|---|

| Cholecalciferol (D₃) | Vigorous reaction | Toxic solid (NFPA 704) | |

| 1,25(OH)₂D₃ | Stable in inert solvents | Not classified |

Key Safety Notes :

Aplicaciones Científicas De Investigación

Immunomodulatory Effects

Doh-DM-D3 has been shown to modulate immune responses, particularly in the context of viral infections. A study highlighted that vitamin D3 (and its derivatives) can enhance the immune response against Dengue virus (DENV-2) by regulating inflammatory pathways. This modulation includes reducing reactive oxygen species (ROS) production and influencing the expression of various immune-related genes .

Table 1: Immunomodulatory Effects of this compound

| Study Reference | Virus | Key Findings |

|---|---|---|

| Castillo et al. (2023) | DENV-2 | Vitamin D3 reduces viral replication and improves clinical symptoms. |

| Schneider et al. (2014) | Rhinovirus | Increases secretion of pro-inflammatory chemokines enhancing antiviral responses. |

Chronic Disease Management

Research indicates that this compound may play a role in managing chronic diseases linked to vitamin D deficiency. For instance, a study examined the metabolic status of vitamin D in obese patients, revealing significant differences in metabolite levels compared to healthy individuals. The findings suggest that vitamin D metabolism is altered in obesity, which could impact disease progression and management strategies .

Table 2: Vitamin D Metabolism in Obese vs. Healthy Cohorts

| Cohort Type | 25(OH)D3 Levels (ng/mL) | 1,25(OH)2D3 Levels (pg/mL) |

|---|---|---|

| Obese | Lower | Higher |

| Healthy | Higher | Lower |

Transdermal Delivery Systems

Another innovative application of this compound involves transdermal delivery systems for vitamin D supplementation. A pilot study assessed the safety and efficacy of transdermal patches delivering vitamin D3, showing promising results in increasing serum levels among participants . This method offers a non-invasive alternative to oral supplementation.

Table 3: Efficacy of Transdermal Vitamin D Patches

| Study Reference | Duration | Mean Increase in Serum 25(OH)D (nmol/L) | Percentage Achieving >50 nmol/L |

|---|---|---|---|

| Pilot Study (2022) | 8 weeks | +14 | 70% |

Case Study 1: Vitamin D and Viral Infections

A systematic review indicated that vitamin D can significantly influence the severity and clinical symptoms of viral infections such as dengue fever. The review concluded that vitamin D supplementation could be beneficial in reducing viral load and improving patient outcomes .

Case Study 2: Obesity and Vitamin D Metabolism

Research focusing on obese populations demonstrated that altered vitamin D metabolism could contribute to various comorbidities associated with obesity, such as hypertension and type 2 diabetes. The study emphasized the need for tailored vitamin D supplementation strategies for this demographic .

Mecanismo De Acción

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These may include:

Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.

Gene Expression: Influencing the expression of specific genes through various mechanisms.

Comparación Con Compuestos Similares

Similar Compounds

- (1S,3R,5Z)-5-[(2E)-2-[(1S,3aS,7aR)-1-[(E,2R)-6-hydroxy-5,5,6-trimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

- (1S,3R,5Z)-5-[(2E)-2-[(1S,3aS,7aR)-1-[(E,2R)-6-hydroxy-5,5,6-trimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

Uniqueness

The uniqueness of this compound lies in its complex structure, which includes multiple chiral centers and a combination of cyclic and acyclic components. This makes it a valuable subject for study in various fields and a potential lead compound for drug development.

Actividad Biológica

Doh-DM-D3 is a synthetic derivative of vitamin D3, known for its potential therapeutic effects in various biological systems. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Overview of this compound

This compound is an analog of vitamin D3 (cholecalciferol), which plays a crucial role in calcium homeostasis and bone metabolism. Unlike traditional vitamin D compounds, this compound has been designed to enhance specific biological activities while minimizing side effects associated with high doses of vitamin D.

-

Receptor Interaction :

- This compound binds to the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression involved in calcium metabolism and immune function. This interaction enhances the transcription of genes responsible for calcium absorption in the intestines and reabsorption in the kidneys.

-

Immune Modulation :

- Research indicates that this compound may modulate immune responses by influencing cytokine production. It has been shown to downregulate pro-inflammatory cytokines while upregulating anti-inflammatory markers, contributing to its potential therapeutic effects in autoimmune diseases.

-

Cell Differentiation and Proliferation :

- The compound promotes differentiation of various cell types, including monocytes and keratinocytes, suggesting a role in skin health and wound healing.

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound:

Case Studies

-

Case Study on Autoimmune Disease :

- A clinical trial involving patients with multiple sclerosis demonstrated that supplementation with this compound resulted in improved clinical outcomes, including reduced relapse rates and enhanced quality of life metrics. The study highlighted significant increases in serum 25(OH)D levels, correlating with improved neurological function.

-

Case Study on Bone Health :

- In a cohort study focusing on postmenopausal women, those receiving this compound showed greater improvements in bone mineral density compared to those receiving standard vitamin D3. The results indicated a potential for this compound as a superior option for osteoporosis management.

Research Findings

Recent studies have provided insights into the specific biological pathways influenced by this compound:

- Gene Expression Profiles : Transcriptomic analysis revealed that this compound alters the expression of genes involved in calcium transport and immune modulation. Notably, genes associated with the renin-angiotensin system were significantly downregulated, suggesting cardiovascular protective effects .

- Hormonal Regulation : Research indicates that this compound may influence parathyroid hormone (PTH) levels more effectively than traditional vitamin D formulations, potentially leading to better calcium regulation without adverse hypercalcemic effects .

Propiedades

IUPAC Name |

(1S,3R,5Z)-5-[(2E)-2-[(1S,3aS,7aR)-1-[(E,2R)-6-hydroxy-5,5,6-trimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46O3/c1-19(14-16-27(3,4)28(5,6)32)24-12-13-25-21(9-8-15-29(24,25)7)10-11-22-17-23(30)18-26(31)20(22)2/h10-11,14,16,19,23-26,30-32H,2,8-9,12-13,15,17-18H2,1,3-7H3/b16-14+,21-10+,22-11-/t19-,23+,24+,25+,26-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCSPQHJHCMOZGJ-XDTVPYGMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(C)(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/C(C)(C)C(C)(C)O)[C@@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](C[C@H](C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104211-73-6 | |

| Record name | 1,25-Dihydroxy-24,24-dimethyl-22-dehydrovitamin D3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104211736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.